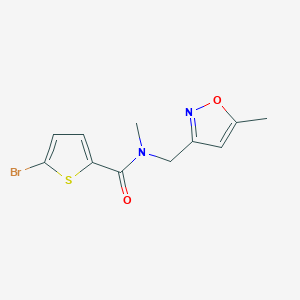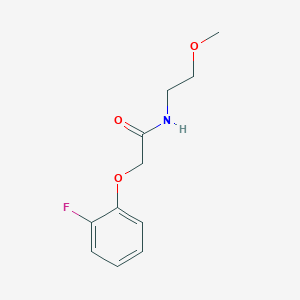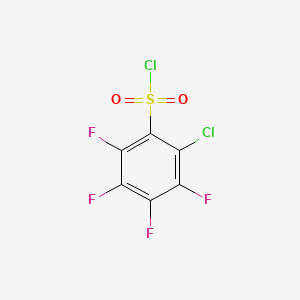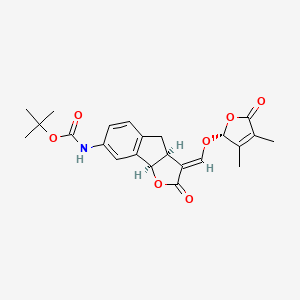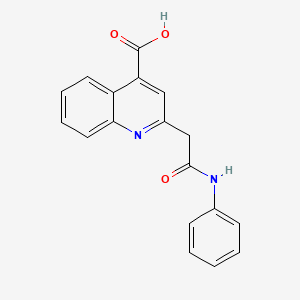![molecular formula C17H16N2O4 B14890672 ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a cyclopenta[c]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the cyclopenta[c]pyridine core, followed by the introduction of the furan ring and the cyano group. The final step usually involves the esterification of the intermediate compound to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the cyano group can yield primary amines.
Applications De Recherche Scientifique
Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and furan ring can participate in hydrogen bonding and other interactions, while the cyclopenta[c]pyridine core can provide a rigid framework that enhances binding affinity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((4-cyano-1-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 2-((4-cyano-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H16N2O4 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
ethyl 2-[[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy]acetate |
InChI |
InChI=1S/C17H16N2O4/c1-2-21-15(20)10-23-17-13(9-18)11-5-3-6-12(11)16(19-17)14-7-4-8-22-14/h4,7-8H,2-3,5-6,10H2,1H3 |
Clé InChI |
KZLKZUAMFQMBEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C2=C(CCC2)C(=N1)C3=CC=CO3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
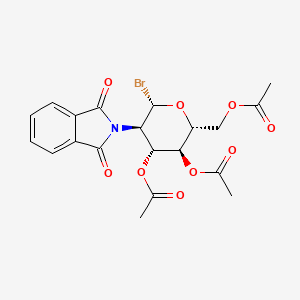
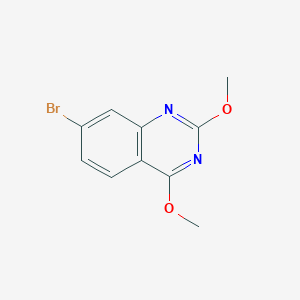
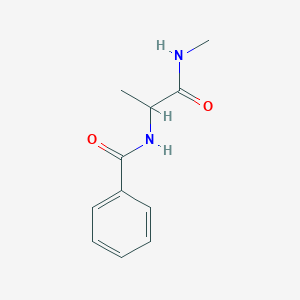
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
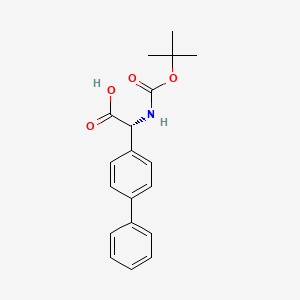
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
